Fmoc-cycloleucine

Descripción

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZEINPZOFWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359656 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117322-30-2 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cycloleucine for Researchers and Drug Development Professionals

Fmoc-cycloleucine (Fmoc-1-aminocyclopentane-1-carboxylic acid) is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique cyclic structure imparts valuable properties to peptides, making it a crucial building block for the synthesis of novel therapeutics and research compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and insights into its applications.

Core Properties of this compound

This compound is a white to off-white powder.[1] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₄ | [2] |

| Molecular Weight | 351.4 g/mol | [2] |

| CAS Number | 117322-30-2 | [2] |

| Melting Point | 187 °C (decomposition) | [3] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

| Purity | ≥ 99% (HPLC) | |

| Storage | 2-8°C, inert atmosphere | [3] |

Spectroscopic Data

While specific spectra are proprietary to manufacturers, the following table summarizes the expected spectroscopic characteristics of this compound based on its structure. This data is crucial for quality control and characterization.

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals would correspond to the protons of the fluorenylmethoxycarbonyl (Fmoc) group (aromatic and aliphatic protons) and the cyclopentyl ring of the cycloleucine moiety. |

| ¹³C NMR | The spectrum would show distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the cyclopentane ring. |

| Mass Spectrometry | The expected exact mass is 351.1471 g/mol .[2] Common adducts in electrospray ionization (ESI) would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻. |

Applications in Peptide Science and Drug Discovery

The incorporation of this compound into peptide sequences offers several advantages, primarily due to the conformational constraints imposed by its cyclic structure.

-

Enhanced Stability and Bioavailability: The cycloleucine residue can protect peptides from enzymatic degradation, thereby increasing their in vivo half-life and bioavailability.[1]

-

Conformational Rigidity: The cyclopentyl ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This is particularly valuable in the design of peptides that target specific receptors or enzymes, as a pre-organized conformation can enhance binding affinity and selectivity.

-

Development of Novel Therapeutics: this compound is utilized in the synthesis of a wide range of bioactive peptides, including analogs of peptide hormones like somatostatin and substance P.[4][5] These analogs are investigated for their potential in treating various diseases, including cancer and neurodegenerative disorders.

-

Creation of Cyclic Peptides: The unique structure of this compound facilitates the synthesis of cyclic peptides, which often exhibit improved pharmacological properties compared to their linear counterparts.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of this compound in SPPS

Due to the steric hindrance of the cycloleucine residue, optimized coupling conditions are often required to ensure efficient peptide bond formation.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagent (e.g., HCTU, HATU, or PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., DMF or NMP)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Coupling Reaction: Immediately add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, a double coupling may be necessary. To do this, after the initial coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated this compound.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

-

Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates that no free primary amines are present.

Protocol 2: Cleavage of a Cycloleucine-Containing Peptide from 2-Chlorotrityl Resin

This protocol is suitable for obtaining a fully protected peptide fragment from a 2-chlorotrityl chloride resin, which is often used when synthesizing peptides for subsequent fragment condensation or cyclization.

Materials:

-

Dried peptide-loaded 2-chlorotrityl resin

-

Cleavage cocktail: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Ensure the peptide-resin is thoroughly dried before cleavage.

-

Cleavage: Suspend the resin in half of the cleavage cocktail (approximately 10 mL per gram of resin). Let the mixture stand at room temperature for 30 minutes.

-

Filtration and Washing: Filter the resin and wash it with the remaining cleavage cocktail.

-

Peptide Precipitation: Combine the filtrates and concentrate under reduced pressure to remove the DCM. Add cold diethyl ether to precipitate the protected peptide.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solid-phase peptide synthesis incorporating this compound and a conceptual signaling pathway involving a cycloleucine-containing peptide analog.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C21H21NO4 | CID 978345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 117322-30-2 [chemicalbook.com]

- 4. A super active cyclic hexapeptide analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-cycloleucine

This guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-cycloleucine (Fmoc-cycloleucine), a key building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, structure, and applications, along with relevant experimental protocols.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid cycloleucine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it can be selectively removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[2] The unique cyclic structure of the cycloleucine residue introduces conformational constraints into peptide backbones, which can enhance metabolic stability and receptor-binding affinity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₁NO₄ | [3][4][5] |

| Molecular Weight | 351.4 g/mol | [1][3][4] |

| CAS Number | 117322-30-2 | [1][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 182 - 191 °C | [1] |

| Purity (HPLC) | ≥94-99% | [1] |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | [3] |

| SMILES | C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [3][6][7] |

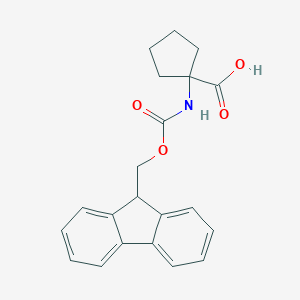

Chemical Structure

The chemical structure of this compound consists of a central cyclopentane ring bonded to both a carboxylic acid group and an Fmoc-protected amino group.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be displayed here in a real document)

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 1-aminocyclopentanecarboxylic acid and 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu).[8]

Materials:

-

1-aminocyclopentanecarboxylic acid

-

9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile

-

Water

-

2N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of acetonitrile and water.

-

To this stirring solution, add Fmoc-OSu (1.2 eq).

-

Allow the reaction mixture to stir overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the majority of the solvent by distillation under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 2 using 2N HCl.

-

Extract the product with dichloromethane (3x volumes).

-

Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel flash column chromatography using a petroleum ether/ethyl acetate (20:1) gradient to obtain pure this compound as a white solid.[8]

Fmoc-Solid Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide chain using manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Coupling reagent (e.g., HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

Step 1: Resin Preparation

-

Place the desired amount of resin in the synthesis vessel.

-

Swell the resin in DMF for at least 1 hour.[9]

-

Wash the resin with DMF (3x).

Step 2: Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.[9]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve this compound (3-5 eq) and the coupling reagent (e.g., HCTU, 3-5 eq) in DMF.

-

Add the base (e.g., DIPEA, 6-10 eq) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours, or until a Kaiser test indicates the absence of free primary amines.[2]

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Step 4: Chain Elongation

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

Step 5: Cleavage and Final Deprotection

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and peptide sequence.

Visualizations

Workflow for Fmoc Deprotection in SPPS

The following diagram illustrates the key steps involved in the removal of the Fmoc protecting group from a resin-bound amino acid during solid-phase peptide synthesis.

Caption: Fmoc deprotection workflow in solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. This compound | C21H21NO4 | CID 978345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 117322-30-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C21H21NO4) [pubchemlite.lcsb.uni.lu]

- 7. 117322-30-2 | Fmoc-Cle-OH | N-protective Amino Acid | Ambeed.com [ambeed.com]

- 8. This compound | 117322-30-2 [chemicalbook.com]

- 9. chem.uci.edu [chem.uci.edu]

Fmoc-Cycloleucine (CAS: 117322-30-2): A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-Fmoc-cycloleucine (Fmoc-1-amino-1-cyclopentanecarboxylic acid), a crucial building block in modern peptide chemistry. Its unique structural properties offer significant advantages in the design and synthesis of novel peptides with enhanced stability and conformational constraints. This guide consolidates key data, experimental protocols, and applications to support its effective use in research and drug development.

Core Compound Data

Fmoc-cycloleucine is a derivative of the non-proteinogenic amino acid cycloleucine, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This makes it ideally suited for solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 117322-30-2 | [1][2][3] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][2][3][4] |

| Molecular Weight | 351.4 g/mol | [1][2][3][5][6] |

| Appearance | White to off-white powder/crystalline powder | [1][2][7][8] |

| Melting Point | 182 - 191 °C | [1][2][9][10] |

| Boiling Point (Predicted) | 579.4 °C | [4][9][10] |

| Density (Predicted) | 1.327 g/cm³ | [4][10] |

| Purity | ≥94% to ≥99% (HPLC) | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [10] |

Identification and Synonyms

| Identifier | Value |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |

| Synonyms | Fmoc-1-aminocyclopentane-1-carboxylic acid, Fmoc-Ac5c-OH, 1-(Fmoc-amino)-cyclopentanecarboxylic acid |

Applications in Research and Drug Development

This compound is a versatile reagent with several key applications:

-

Peptide Synthesis : It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for creating complex peptides.[2]

-

Drug Development : The incorporation of cycloleucine into peptide structures can enhance their stability and bioavailability, making it valuable in the development of novel therapeutics.[2] It is specifically noted as a reagent in the development of selective inhibitors for nuclear hormone receptors.[3][7][10]

-

Conformational Constraint : The cyclopentane ring structure introduces conformational rigidity into the peptide backbone. This is particularly useful for synthesizing cyclic peptides and for studying structure-activity relationships (SAR).[2]

-

Biomaterials and Bioconjugation : It is employed in the design of advanced biomaterials and for attaching biomolecules to surfaces for applications like targeted drug delivery.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in peptide synthesis are outlined below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 1-aminocyclopentanecarboxylic acid and Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[7][10]

Materials:

-

1-aminocyclopentanecarboxylic acid (Cycloleucine)

-

Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile

-

Water

-

2N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid (1.0 g, 7.8 mmol) and sodium bicarbonate (1.63 g, 19.4 mmol) in a 1:1 mixture of acetonitrile and water (100 mL).

-

To this solution, add Fmoc-OSu (3.13 g, 9.3 mmol).

-

Stir the reaction mixture overnight at room temperature.

-

Remove the bulk of the solvent via distillation under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 2 using 2N HCl.

-

Extract the product into dichloromethane (DCM).

-

Combine the organic phases and wash with saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) gradient to yield the final product as a white solid.

Caption: Workflow for the chemical synthesis of this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This section outlines the fundamental steps for incorporating this compound into a peptide chain using a manual or automated synthesizer.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Wang or 2-chlorotrityl chloride resin) in DMF for at least 10-30 minutes in a reaction vessel.[11]

-

Wash the resin multiple times with DMF to remove any impurities.[11]

2. First Amino Acid Loading (if applicable):

-

Dissolve the first Fmoc-protected amino acid in DMF or DCM.

-

Add the amino acid solution to the swollen resin.

-

Add a base such as N,N-diisopropylethylamine (DIEA) and agitate the mixture for 30-60 minutes.[11]

-

Cap any unreacted sites on the resin using a capping mixture (e.g., DCM:MeOH:DIEA).[11]

3. Iterative Peptide Elongation Cycle:

This cycle is repeated for each amino acid, including this compound, to be added to the peptide chain.

Caption: Iterative cycle for peptide elongation using Fmoc-chemistry in SPPS.

-

Step 1: Fmoc-Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF for approximately 20-30 minutes.[11]

-

Step 2: Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Step 3: Amino Acid Coupling:

-

Dissolve this compound (typically 2-4 equivalents) and an activating agent (e.g., HOBt/DIC or HATU) in DMF.

-

Add a base (e.g., DIEA or collidine) to the mixture.

-

Add the activated this compound solution to the resin and agitate for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test.

-

-

Step 4: Washing: Wash the resin with DMF to remove excess reagents.

4. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

-

The peptide is cleaved from the resin and all side-chain protecting groups are simultaneously removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

Safety and Handling

This compound requires careful handling in a laboratory setting.

Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Safety Precautions

-

Engineering Controls : Use in a well-ventilated area, preferably in a chemical fume hood.[1][13]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly closed container in a dry, well-ventilated place.[1][13] Recommended storage temperature is between 2-8°C or at -20°C.[1][2][3][10] The material is noted to be hygroscopic.[13]

Logical Relationships in Peptide Design

The decision to incorporate this compound into a peptide sequence is often driven by specific design goals. The following diagram illustrates the logical flow leading to its use.

Caption: Decision-making flowchart for using this compound in peptide design.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. americanelements.com [americanelements.com]

- 5. This compound | C21H21NO4 | CID 978345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. This compound | 117322-30-2 [chemicalbook.com]

- 8. CAS RN 117322-30-2 | Fisher Scientific [fishersci.com]

- 9. 117322-30-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 117322-30-2 [m.chemicalbook.com]

- 11. peptideweb.com [peptideweb.com]

- 12. 117322-30-2 | Fmoc-Cle-OH | N-protective Amino Acid | Ambeed.com [ambeed.com]

- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-cycloleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-cycloleucine (Fmoc-cycloleucine), a crucial building block in peptide synthesis, particularly for the creation of conformationally constrained peptides and peptidomimetics. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound, also known as Fmoc-1-aminocyclopentanecarboxylic acid, is a derivative of the non-proteinogenic amino acid cycloleucine. The introduction of the Fmoc protecting group on the amino function allows for its application in standard solid-phase peptide synthesis (SPPS) protocols. The cyclic nature of the cycloleucine residue imparts conformational rigidity to peptide backbones, a desirable feature in drug design for enhancing metabolic stability, receptor affinity, and selectivity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cycloleucine (1-aminocyclopentanecarboxylic acid) with an activated Fmoc reagent, such as 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu). This reaction is generally performed in a basic aqueous-organic solvent mixture to facilitate the nucleophilic attack of the amino group on the Fmoc-OSu.

Synthesis Workflow

The overall process for the synthesis of this compound can be visualized as a three-stage workflow: Reaction, Work-up, and Purification.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 1-aminocyclopentanecarboxylic acid and Fmoc-OSu.

Materials:

-

1-Aminocyclopentanecarboxylic acid (Cycloleucine)

-

9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

2N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a solution of 1-aminocyclopentanecarboxylic acid (1.0 g, 7.74 mmol) and sodium bicarbonate (1.63 g, 19.4 mmol) in a 1:1 mixture of acetonitrile and water (100 mL), add Fmoc-OSu (3.13 g, 9.3 mmol).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Remove the acetonitrile from the reaction mixture by distillation under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 2 by the slow addition of 2N HCl, which will cause a white precipitate to form.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine (2 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified by either silica gel column chromatography or recrystallization to achieve the high purity required for peptide synthesis.

Purification Workflow

The purification process involves the initial isolation of the crude product followed by a purification step to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification

Method A: Silica Gel Column Chromatography

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether (e.g., starting from 20:1 petroleum ether/ethyl acetate).

-

Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Method B: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

-

Slowly add a solvent in which it is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold, poor solvent.

-

Dry the crystals under vacuum to a constant weight. A typical yield for the Fmoc protection of amino acids is over 90%.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |

| Cycloleucine | C₆H₁₁NO₂ | 129.16 | 7.74 | 1.0 |

| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 9.3 | 3.13 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 19.4 | 1.63 |

| This compound (Product) | C₂₁H₂₁NO₄ | 351.40 | - | - |

Table 2: Physical and Analytical Data of this compound

| Parameter | Value | Method/Conditions |

| Yield | > 90% (Typical) | Based on general Fmoc protection reactions. |

| Purity | ≥ 99% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). |

| Melting Point | 182 - 191 °C[1] | Capillary method. |

| Appearance | White to off-white powder[1] | Visual inspection. |

| Solubility | Soluble in Dimethylformamide (DMF) | - |

| Storage | 2-8 °C, Inert atmosphere | - |

Table 3: Representative HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for the Fmoc group) and/or 214 nm (for the peptide bond) |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The presented protocols and data are intended to assist researchers and professionals in the efficient and reproducible production of this valuable building block for advanced peptide synthesis and drug discovery applications. Adherence to these methodologies will facilitate the generation of high-purity this compound, a critical factor for the successful synthesis of complex peptide-based molecules.

References

Solubility Characteristics of Fmoc-Cycloleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-cycloleucine (N-α-(9-Fluorenylmethoxycarbonyl)-cycloleucine), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility is essential for optimizing peptide coupling reactions, ensuring high purity and yield of synthetic peptides, and developing effective drug formulations. This document compiles available solubility information, provides detailed experimental protocols for determining solubility, and presents a visual workflow to guide researchers.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in a range of organic solvents. However, the unique cyclic and non-polar nature of the cycloleucine side chain also significantly influences its solubility profile.

Quantitative and Qualitative Solubility Data

Table 1: Summary of this compound Solubility

| Solvent | Abbreviation | Chemical Class | Quantitative Solubility (mg/mL) | Qualitative Solubility | Key Considerations |

| Dimethylformamide | DMF | Polar Aprotic | Not Published | Soluble[1][2] | Standard solvent for SPPS; expected to be a good solvent for this compound. |

| Dichloromethane | DCM | Chlorinated | Not Published | Likely Limited | Often used for washing steps in SPPS where high solubility is not required. |

| Methanol | MeOH | Polar Protic | Not Published | Likely Limited | Polarity and hydrogen bonding capacity may limit solubility. |

| Water | H₂O | Aqueous | Not Published | Likely Insoluble | The hydrophobic nature of the Fmoc group and cycloleucine side chain suggest very low aqueous solubility. For similar compounds like Fmoc-L-Isoleucine, it is reported to be slightly soluble in water[3]. |

| Acetonitrile | ACN | Polar Aprotic | Not Published | Likely Limited to Moderate | May be used in purification, but its solvating power for Fmoc-amino acids can be lower than DMF. |

| Tetrahydrofuran | THF | Polar Aprotic | Not Published | Likely Limited to Moderate | Used in some SPPS protocols, but may not be as effective as DMF for dissolving this compound. |

Based on the behavior of other Fmoc-protected amino acids, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO)[4]. However, empirical determination is necessary for precise measurements. For the related compound Fmoc-L-Isoleucine, it is noted to be soluble in acid and alkaline salt solutions, suggesting that the solubility of this compound may also be pH-dependent[3].

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the shake-flask method is the gold standard for determining equilibrium solubility[4][5]. The following protocol provides a detailed methodology for this determination.

Objective

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Analytical balance

-

Sealable glass vials

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.2 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Record the exact weight of the added this compound.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Extraction and Preparation for Analysis:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the standard solutions and the diluted sample by HPLC. A reverse-phase C18 column is typically used, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Data Analysis:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the equilibrium solubility.

References

An In-Depth Technical Guide to the NMR and HPLC Data Analysis of Fmoc-Cycloleucine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fmoc-cycloleucine, a non-proteinogenic amino acid, is a valuable building block in contemporary peptide synthesis and drug discovery.[1][2] Its unique cyclic structure imparts conformational constraints on peptides, influencing their secondary structure and enhancing their stability and bioavailability.[1] Rigorous analytical characterization of this compound is paramount to ensure the integrity and purity of synthesized peptides. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound in Peptide Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain.[3] The introduction of conformationally restricted amino acids like cycloleucine into peptide sequences is a key strategy for designing peptides with enhanced biological activity and therapeutic potential. The cyclopentyl ring of cycloleucine restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures. This structural pre-organization can enhance receptor binding affinity and improve resistance to enzymatic degradation.

Given its critical role, the unambiguous identification and purity assessment of this compound are essential first steps in any synthetic peptide endeavor. This guide will delve into the two primary analytical techniques employed for this purpose: NMR spectroscopy for structural elucidation and HPLC for purity and enantiomeric excess determination.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural verification of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and integrity of both the Fmoc protecting group and the cycloleucine moiety.

Principles of NMR Analysis for this compound

¹H NMR spectroscopy provides information on the number and types of protons in a molecule and their connectivity. The chemical shift (δ) of a proton is influenced by its local electronic environment. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The combination of these two techniques allows for a complete structural assignment.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Fmoc Group | |||

| Aromatic Protons | 7.8-7.3 (8H, m) | 144-120 (aromatic carbons) | The eight aromatic protons of the fluorenyl group typically appear as a complex multiplet in this region. |

| CH | 4.2-4.4 (1H, t) | ~47 | The methine proton of the fluorenyl group, adjacent to the oxygen, appears as a triplet. |

| CH₂ | 4.5-4.7 (2H, d) | ~67 | The methylene protons adjacent to the oxygen of the carbamate appear as a doublet. |

| Cycloleucine Moiety | |||

| NH Proton | ~5.0 (1H, s) | N/A | The amide proton signal can be broad and its chemical shift is solvent-dependent. |

| Cyclopentyl Protons | 1.5-2.0 (8H, m) | ~35 (β-carbons), ~24 (γ-carbons) | The eight protons of the cyclopentyl ring will appear as a complex multiplet. |

| Quaternary Carbon | N/A | ~60 | The α-carbon of cycloleucine is a quaternary carbon and will not have an attached proton. |

| Carboxyl Carbon | N/A | ~175 | The carboxylic acid carbon is typically observed in this downfield region. |

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Data Acquisition

2.3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

2.3.2. NMR Spectrometer Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Caption: Workflow for NMR analysis of this compound.

Purity and Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity and, critically for amino acids, the enantiomeric excess of raw materials used in peptide synthesis.[8][9] For this compound, two distinct HPLC methods are required: a reversed-phase method for purity analysis and a chiral method for determining the enantiomeric purity.

Principles of HPLC Analysis

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

Chiral HPLC: This method separates enantiomers, which have identical physical properties in an achiral environment.[3] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of Fmoc-amino acids.[3][10]

Experimental Protocol: Purity Analysis by RP-HPLC

This method is designed to separate this compound from any potential impurities, such as by-products from the synthesis or degradation products.

3.2.1. Materials and Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample Solvent: Acetonitrile/Water (1:1, v/v)

3.2.2. Procedure

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

-

Data Analysis: Inject the prepared sample. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A typical purity specification for high-quality this compound is ≥99%.[1]

Caption: Workflow for RP-HPLC purity analysis.

Experimental Protocol: Chiral Analysis by HPLC

This method is crucial for ensuring that the this compound has not undergone racemization and is of the desired enantiomeric form (typically the L-enantiomer for incorporation into biologically active peptides).

3.3.1. Materials and Instrumentation

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based, such as Lux Cellulose-2 or CHIRALPAK IA)[3][11]

-

Mobile Phase: A mixture of hexane/isopropanol or a reversed-phase mobile phase, depending on the column manufacturer's recommendation. A common mobile phase for polysaccharide CSPs is a mixture of an alkane (like hexane or heptane) with an alcohol modifier (like ethanol or isopropanol) and an acidic additive (like TFA).

3.3.2. Procedure

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase or a compatible solvent.

-

HPLC Conditions:

-

Flow Rate: 0.5-1.0 mL/min (as per column specifications)

-

Column Temperature: 25°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 5-10 µL

-

Mobile Phase Composition: Isocratic elution is often used for chiral separations. The exact ratio of solvents will need to be optimized to achieve baseline separation of the enantiomers. A starting point could be 90:10 (v/v) Hexane:Isopropanol with 0.1% TFA.

-

-

Data Analysis: Inject a racemic standard of this compound to determine the retention times of both enantiomers. Then, inject the sample of interest. The enantiomeric excess (% ee) is calculated using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For use in peptide synthesis, the enantiomeric excess should be >99%.[3]

Conclusion: Ensuring Quality and Integrity in Peptide Synthesis

The robust analytical characterization of this compound through NMR and HPLC is a non-negotiable step in the synthesis of high-quality peptides for research and therapeutic development. NMR spectroscopy provides the definitive structural confirmation, while a combination of reversed-phase and chiral HPLC ensures the chemical and enantiomeric purity of this critical building block. By adhering to the principles and protocols outlined in this guide, researchers can proceed with confidence in the integrity of their starting materials, ultimately leading to more reliable and reproducible scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. phenomenex.com [phenomenex.com]

- 4. rsc.org [rsc.org]

- 5. Cycloleucine(52-52-8) 1H NMR [m.chemicalbook.com]

- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 7. kpwulab.com [kpwulab.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the preeminent choice for the temporary protection of α-amino groups in Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties that allow for a mild, efficient, and highly automatable process for constructing peptide chains with high fidelity.

This in-depth technical guide explores the core function of the Fmoc protecting group, detailing its chemical mechanism, application in SPPS, and the critical experimental parameters that ensure the synthesis of high-purity peptides for research, diagnostics, and therapeutic development.

The Chemical Foundation of Fmoc Protection

The Fmoc group is a base-labile protecting group, a characteristic that is central to its utility in SPPS.[1] Its structure, featuring a fluorene ring system linked to the amino group via a methoxycarbonyl bridge, confers stability under the acidic conditions used to cleave side-chain protecting groups, while allowing for its selective removal under mild basic conditions.[2][3] This orthogonality is the hallmark of the Fmoc/tBu (tert-butyl) protection strategy, which enables the selective deprotection of the α-amino group without disturbing the acid-labile side-chain protecting groups.[1][4]

The introduction of the Fmoc group onto the α-amino group of an amino acid is typically achieved by reaction with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][3]

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination

The removal of the Fmoc group is a critical step in the iterative cycle of peptide chain elongation and proceeds via a base-catalyzed β-elimination mechanism.[5] The most commonly used reagent for this purpose is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]

The process unfolds in two key steps:

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[7]

-

β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of a reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the N-terminal amine of the peptide.[7]

The excess piperidine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[7] This prevents DBF from reacting with the newly deprotected amine, which would otherwise lead to chain termination.[7] The formation of this adduct is also advantageous for monitoring the reaction, as it has a strong UV absorbance at approximately 301 nm.[1][7]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][8] This approach simplifies the purification of intermediates, as reagents and byproducts are removed by simple filtration and washing.[8]

The core cycle of Fmoc SPPS consists of the following steps:

-

Resin Swelling: The resin is swelled in a suitable solvent, such as DMF, to make the reactive sites accessible.[8][9]

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in DMF.[3][8]

-

Washing: The resin is thoroughly washed to remove excess piperidine and the DBF-piperidine adduct.[3]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[3]

-

Washing: The resin is washed to remove unreacted reagents and byproducts.[10]

This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data in Fmoc SPPS

The efficiency of Fmoc SPPS is influenced by several factors, including the choice of reagents, reaction times, and the specific peptide sequence. The following tables summarize key quantitative data for common protocols.

| Parameter | Reagent/Condition | Typical Value/Range | Reference(s) |

| Fmoc Deprotection | |||

| Standard Reagent | 20% Piperidine in DMF | 5-10 minutes (repeated once) | [8] |

| Alternative Reagent | 1-5% DBU in DMF | More reactive than piperidine | [10] |

| Half-life of Fmoc | 20% Piperidine in DMF | ~6 seconds | [11] |

| Amino Acid Coupling | |||

| Coupling Reagents | HBTU, HATU, HCTU | 3-5 equivalents | [8][12] |

| Coupling Time | Standard Amino Acids | 30-60 minutes | [6] |

| Coupling Time | Hindered Amino Acids | Can be longer, may require double coupling | [13] |

| Coupling Yield | Per cycle | >99% | [2][] |

| Final Cleavage | |||

| Cleavage Reagent | TFA-based cocktails | 2-3 hours | [6][8] |

Table 1: Summary of Common Quantitative Parameters in Fmoc SPPS.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and high-yield peptide synthesis.

Protocol 1: Standard Fmoc Deprotection

-

Swell the peptide-resin in DMF for 30-60 minutes.[7]

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF (approximately 10 mL per gram of resin).[7][8]

-

Agitate the mixture for 5-10 minutes at room temperature.[8]

-

Drain the deprotection solution.[8]

-

Repeat steps 2-4 to ensure complete deprotection.[8]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[7]

Protocol 2: Amino Acid Coupling using HATU

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[8]

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[8]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[8]

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 3: Monitoring Fmoc Deprotection by UV Spectroscopy

-

Collect the filtrate from the two deprotection steps.[1]

-

Dilute a known volume of the combined filtrate with a suitable solvent (e.g., DMF).

-

Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[7]

-

The concentration of the DBF-piperidine adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law.

Advantages of the Fmoc Strategy

The Fmoc strategy offers several significant advantages over the older Boc (tert-butyloxycarbonyl) methodology, which has led to its widespread adoption:

-

Mild Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and linkers to the solid support.[3][15]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-lability of the commonly used side-chain protecting groups, preventing their premature removal.[2][15]

-

Automation: The mild reaction conditions and simple wash steps are highly amenable to automated peptide synthesizers.[2][15]

-

Safety: The Fmoc strategy avoids the use of hazardous reagents like liquid hydrogen fluoride (HF), which is required for the final cleavage in Boc SPPS.[15]

Potential Side Reactions and Mitigation

Despite its robustness, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide. Aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Asn motifs, can occur under the basic conditions of Fmoc deprotection.[4] Racemization of sensitive amino acids like histidine and cysteine can also be a concern.[4] Careful selection of coupling reagents, additives, and modified amino acid derivatives can help to minimize these side reactions.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[1][15] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[1][2] A thorough understanding of the chemical principles and experimental parameters outlined in this guide is essential for any scientist or researcher aiming to leverage the power of Fmoc SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. vapourtec.com [vapourtec.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide to the Introduction of Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (Uaas) into peptides is a transformative strategy in medicinal chemistry and drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically enhance the therapeutic properties of peptides, addressing inherent limitations such as poor stability, low bioavailability, and rapid in vivo clearance. This guide provides a comprehensive overview of the core principles, experimental methodologies, and strategic considerations for utilizing Uaas in peptide design.

Rationale for Incorporating Unnatural Amino Acids

The introduction of Uaas offers a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides. Key advantages include:

-

Enhanced Proteolytic Stability: Natural peptides are susceptible to rapid degradation by proteases. Introducing Uaas, such as D-amino acids, N-methylated amino acids, or other sterically hindering residues, can block protease recognition and cleavage, significantly extending the peptide's half-life.[1][2]

-

Improved Pharmacokinetic Profile: Uaas can be designed to enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time. This leads to a more favorable pharmacokinetic profile and potentially less frequent dosing.

-

Increased Potency and Selectivity: The novel side chains of Uaas can introduce new interactions with biological targets, leading to higher binding affinity and improved selectivity for the desired receptor or enzyme.[2]

-

Conformational Control: Uaas can be used to induce or stabilize specific secondary structures, such as α-helices or β-turns. This conformational constraint can lock the peptide into its bioactive conformation, enhancing its potency.

Quantitative Impact of Unnatural Amino Acids on Peptide Properties

The benefits of incorporating Uaas can be quantified through various in vitro and in vivo studies. The following tables summarize the impact of specific Uaa substitutions on peptide stability and potency.

Table 1: Enhancement of Peptide Stability through Unnatural Amino Acid Incorporation

| Parent Peptide | Unnatural Amino Acid Modification | Half-life of Parent Peptide | Half-life of Modified Peptide | Fold Improvement | Reference(s) |

| PK20 | Replacement of Isoleucine with tert-Leucine (Tle) | 4.69 h (in 1 M NaOH) | 11.36 h (in 1 M NaOH) | ~2.4x | [1] |

| PK20 | Replacement of Isoleucine with tert-Leucine (Tle) | 117.7 h (in 1 M HCl) | 204.4 h (in 1 M HCl) | ~1.7x | [1] |

Table 2: Enhancement of Peptide Potency through Unnatural Amino Acid Incorporation

| Parent Peptide | Unnatural Amino Acid Modification | Potency of Parent Peptide (IC50/EC50) | Potency of Modified Peptide (IC50/EC50) | Fold Improvement | Reference(s) |

| Apelin-13 | Replacement of Phe with Tyr(OBn) | IC50 = 1.2 nM | IC50 = 0.02 nM | 60x | [2] |

| Apelin-13 | Replacement of Phe with Bpa | EC50 for cAMP inhibition > 1.2 nM | EC50 for cAMP inhibition = 0.04 nM | >30x | [2] |

| Apelin-13 | Replacement of Phe with (α-Me)Phe | EC50 for cAMP inhibition > 1.2 nM | EC50 for cAMP inhibition = 0.07 nM | >17x | [2] |

| Folate Receptor Antagonist (Pemetrexed Analog) | Replacement of L-glutamate with various Uaas | IC50 against FRα = 0.31 nM | IC50 against FRα = 0.17 nM | ~1.8x | [2] |

Experimental Protocols

3.1. Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-methylated Amino Acid

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating an N-methylated amino acid.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-N-methyl-amino acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Synthesis vessel with a sintered glass frit

Procedure:

-

Resin Swelling:

-

Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.[3]

-

-

Fmoc Deprotection:

-

Coupling of Standard Fmoc-Amino Acids:

-

Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC to the solution to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Coupling of Fmoc-N-methyl-Amino Acid:

-

Due to the increased steric hindrance of N-methylated amino acids, a stronger coupling reagent is required.

-

Dissolve 4.5 equivalents of the Fmoc-N-methyl-amino acid, 4.5 equivalents of HATU, in DMF.[4]

-

Add 9 equivalents of DIPEA to the solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for at least 4 hours at room temperature.[4]

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm completion.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the sequence.

-

-

Final Fmoc Deprotection:

-

Perform the Fmoc deprotection as described in step 2 after the final amino acid has been coupled.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and NMR.

-

3.2. Protocol for LC-MS/MS Characterization of a Peptide Containing an Unnatural Amino Acid

This protocol provides a general workflow for the characterization of a purified peptide containing a Uaa using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Purified peptide containing a Uaa

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

-

C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in an appropriate solvent, typically 5-30% acetonitrile with 0.1% formic acid, to a concentration of 0.5-1 mg/mL.[5]

-

-

LC Separation:

-

Mass Spectrometry Analysis:

-

Full Scan (MS1): Acquire a high-resolution full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. This will confirm the successful incorporation of the Uaa by comparing the experimental mass to the theoretical mass.

-

Tandem MS (MS/MS or MS2):

-

Isolate the precursor ion corresponding to the peptide of interest.

-

Fragment the precursor ion using a method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Acquire the MS/MS spectrum of the fragment ions.

-

-

-

Data Analysis:

-

Analyze the MS1 spectrum to confirm the molecular weight of the peptide.

-

Analyze the MS/MS spectrum to confirm the amino acid sequence. The fragmentation pattern (b- and y-ions) will reveal the sequence and pinpoint the location of the unnatural amino acid.

-

3.3. Protocol for 2D NMR Analysis of a Peptide Containing an Unnatural Amino Acid

This protocol outlines the general steps for acquiring and analyzing 2D NMR spectra to determine the structure of a peptide containing a Uaa.

Materials:

-

Purified peptide containing a Uaa

-

Appropriate deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in the chosen deuterated solvent to a suitable concentration (typically 0.1-1 mM).

-

Adjust the pH if necessary.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

-

Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify the spin systems of the individual amino acid residues.

-

Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's three-dimensional structure.[7]

-

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[7]

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum (if the peptide is ¹⁵N-labeled) to correlate amide protons with their backbone nitrogens.

-

-

Data Analysis:

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the spin systems of the natural amino acids.

-

The spin system of the unnatural amino acid will likely be unique and can be identified based on its characteristic chemical shifts and coupling patterns.

-

Use the NOESY spectrum to sequentially connect the identified amino acid spin systems by observing NOEs between the amide proton of one residue and the alpha or beta protons of the preceding residue.

-

-

Structure Calculation:

-

Use the distance restraints derived from the NOESY peak intensities and dihedral angle restraints derived from chemical shifts (using programs like TALOS) to calculate an ensemble of 3D structures of the peptide.[7]

-

-

Structure Validation:

-

Assess the quality of the calculated structures based on parameters such as the number of NOE violations and Ramachandran plot analysis.

-

-

Visualizations of Workflows and Signaling Pathways

4.1. Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

4.2. Logical Relationship: Decision-Making for Uaa Incorporation

Caption: Decision workflow for the rational incorporation of Uaas in peptide design.

4.3. Signaling Pathway: GLP-1 Receptor Activation

References

- 1. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

The Biological Activity of Cycloleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloleucine, a non-metabolizable synthetic amino acid analog of leucine, serves as a multifaceted tool in biomedical research and drug development.[1][2] Its core biological activities stem from two primary mechanisms: the competitive inhibition of neutral amino acid transport systems and the disruption of S-adenosylmethionine (SAM)-dependent methylation reactions.[3][4] These actions cascade into a range of cellular effects, including the modulation of pivotal signaling pathways like mTOR, inhibition of cell proliferation, and alterations in gene expression through epigenetic modifications. This technical guide provides a comprehensive overview of the biological activity of cycloleucine, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate its application in a research and development setting.

Core Mechanisms of Action

Cycloleucine's biological effects are primarily attributed to two distinct, yet interconnected, mechanisms:

-

Inhibition of Amino Acid Transport: As a structural mimic of large neutral amino acids, cycloleucine competitively inhibits their transport across the cell membrane.[3] It demonstrates a broad specificity, affecting System L, System A, and System ASC amino acid transporters.[3][5] This leads to a reduction in the intracellular pool of essential amino acids like leucine, which is crucial for protein synthesis and cellular signaling.[3] The L-type Amino Acid Transporter 1 (LAT1), a component of System L, is a significant target, and its inhibition is independent of sodium gradients.[1]

-

Inhibition of S-adenosylmethionine (SAM) Synthesis: Cycloleucine acts as a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT), also known as ATP: L-methionine S-adenosyl transferase.[4][6] This enzyme catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including those involving DNA, RNA, proteins, and lipids.[6][7] By inhibiting MAT, cycloleucine depletes intracellular SAM levels, thereby impeding these critical methylation processes.[7][8]

Quantitative Data on Cycloleucine's Biological Activity

The following tables summarize key quantitative parameters related to the biological activity of cycloleucine.

| Target/Process | Parameter | Value | Cell Line/System | Reference(s) |

| NMDA Receptor Associated Glycine Receptor | Ki | 600 μM | in vitro | [4] |

| Amino Acid Transport (L-alanine, L-proline, L-leucine) | Inhibition | High-affinity systems no longer detectable | Cultured human fibroblasts | [5] |

| RNA Methylation (m6A and Gm) | Inhibition | > 90% | B77 transformed chick embryo fibroblasts | [4][9] |

| Cell Viability | Cytostatic Concentration | 10 μg/mL | Human KB and mouse L1210s leukemia cell lines | [9] |

| Assay | Cell Line | Incubation Time (hours) | IC50 (μM) - Illustrative | Reference(s) |

| MTT Assay | MCF-7 (Breast Cancer) | 48 | 85.3 | [10] |

| MTT Assay | HeLa (Cervical Cancer) | 48 | 112.1 | [10] |

| MTT Assay | A549 (Lung Cancer) | 48 | 98.5 | [10] |

| MTT Assay | HepG2 (Liver Cancer) | 48 | 125.8 | [10] |

| Note: The IC50 values in this table are for illustrative purposes and should be determined experimentally for specific research contexts.[10] |

Key Biological Effects and Signaling Pathways

Modulation of mTOR Signaling

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[3] mTOR complex 1 (mTORC1) is particularly sensitive to intracellular amino acid availability, especially leucine.[3][11] By inhibiting the uptake of leucine via transporters like LAT1, cycloleucine indirectly suppresses mTORC1 activity.[3] This leads to downstream effects such as reduced protein synthesis and cell cycle arrest.[3] The Sestrin family of proteins has been identified as a sensor for leucine in the mTORC1 pathway.[12]

Figure 1: Cycloleucine's Inhibition of Leucine Uptake and Downstream mTORC1 Signaling.

Inhibition of Methylation Reactions

By depleting the intracellular pool of SAM, cycloleucine broadly inhibits methylation reactions.[6][7] This has profound consequences for various cellular processes:

-